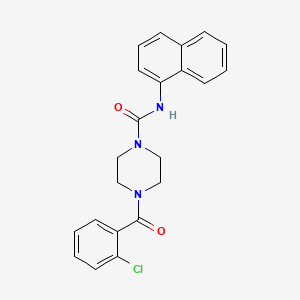![molecular formula C20H16Cl2N2O2S B13373222 (2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone](/img/structure/B13373222.png)
(2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core thienyl structure, followed by the introduction of the pyridinyl and morpholinyl groups. The final step involves the addition of the 2,4-dichlorophenyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar structure but different functional groups.
4-Methoxyphenethylamine: Another compound with a related structure used in different applications.
Uniqueness
What sets (2,4-Dichlorophenyl)[5-(4-morpholinyl)-4-(3-pyridinyl)-2-thienyl]methanone apart is its unique combination of functional groups, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H16Cl2N2O2S |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl)-(5-morpholin-4-yl-4-pyridin-3-ylthiophen-2-yl)methanone |
InChI |
InChI=1S/C20H16Cl2N2O2S/c21-14-3-4-15(17(22)10-14)19(25)18-11-16(13-2-1-5-23-12-13)20(27-18)24-6-8-26-9-7-24/h1-5,10-12H,6-9H2 |
InChI-Schlüssel |
BGBHEGVGSOATFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-benzyl-4-piperidinyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13373147.png)
![Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B13373155.png)
![Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13373160.png)
![N-tricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-ylacetamide](/img/structure/B13373164.png)
![(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(6-methoxy-4-quinolinyl)methanol](/img/structure/B13373166.png)
![2-{2-[4-(Acetylamino)phenyl]vinyl}-3-methyl-1,3-benzothiazol-3-ium](/img/structure/B13373168.png)
![6-(2,3-dihydro-1,4-benzodioxin-2-yl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373173.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13373185.png)
![6-(2-Iodophenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373190.png)
![Dimethyl 2-[(2-methyl-2-phenylpropanoyl)amino]terephthalate](/img/structure/B13373191.png)
![4-({[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B13373210.png)
![6-(3,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373214.png)
![N-[2-(4-chlorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B13373216.png)
